
4-(2H-1,2,3-Triazol-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,2,3-Triazol-2-yl)butan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-1,2,3-Triazol-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(2H-1,2,3-Triazol-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Wirkmechanismus
The mechanism of action of 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of various biological processes . The triazole ring’s nitrogen atoms play a crucial role in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Triazole Derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
4-(2H-1,2,3-Triazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its versatile reactivity make it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C6H12N4 |
|---|---|
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
4-(triazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-6-10-8-4-5-9-10/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
DGKFBIWDXBWNMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(N=C1)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


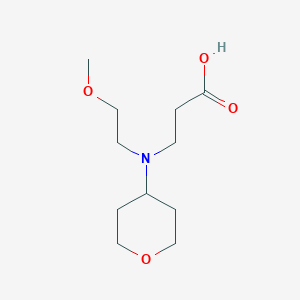

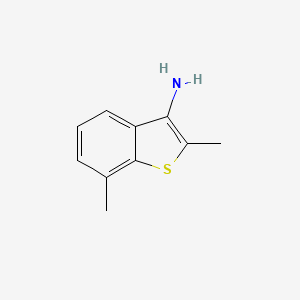

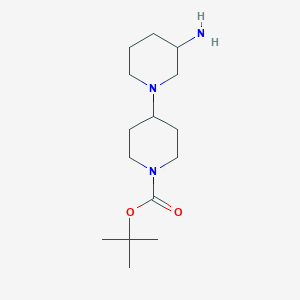
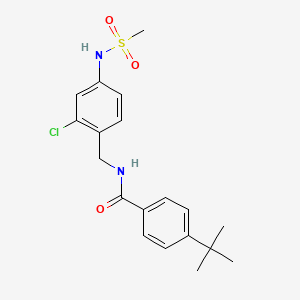
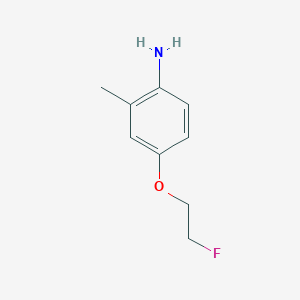

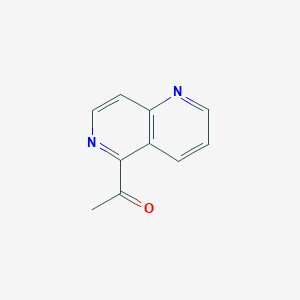
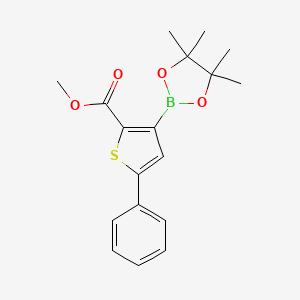
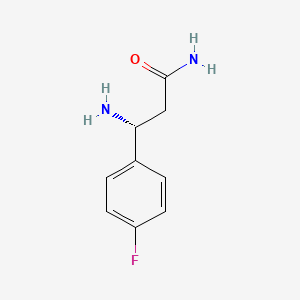
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
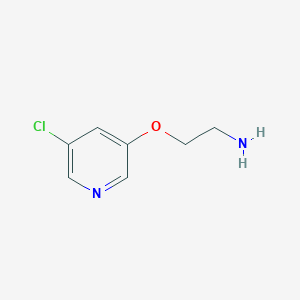
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
